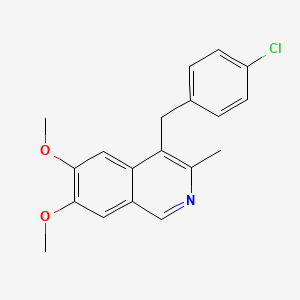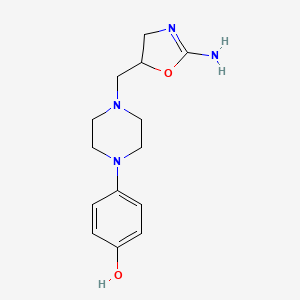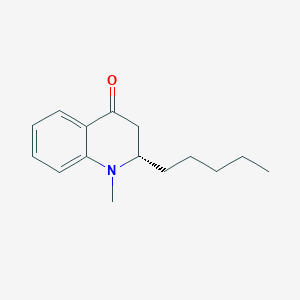
(2S)-1-Methyl-2-pentyl-2,3-dihydroquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-Methyl-2-pentyl-2,3-dihydroquinolin-4(1H)-one is a chiral compound belonging to the class of dihydroquinolinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Methyl-2-pentyl-2,3-dihydroquinolin-4(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a suitable amine, followed by cyclization with a ketone or aldehyde in the presence of a catalyst. The reaction conditions often involve moderate temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of (S)-1-Methyl-2-pentyl-2,3-dihydroquinolin-4(1H)-one may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to make the process more efficient and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Methyl-2-pentyl-2,3-dihydroquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups like hydroxyl or carbonyl groups.
Reduction: This can convert the compound into its corresponding amine or alcohol.
Substitution: This involves replacing one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions often involve the use of bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinolinone derivatives, while reduction could produce dihydroquinoline derivatives.
Scientific Research Applications
(S)-1-Methyl-2-pentyl-2,3-dihydroquinolin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (S)-1-Methyl-2-pentyl-2,3-dihydroquinolin-4(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate these targets, leading to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-2-pentylquinolin-4(1H)-one: A structurally similar compound with slight differences in its chemical structure.
2,3-Dihydroquinolin-4(1H)-one: Another related compound with different substituents.
Uniqueness
(S)-1-Methyl-2-pentyl-2,3-dihydroquinolin-4(1H)-one is unique due to its specific chiral configuration and the presence of both methyl and pentyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
833453-91-1 |
|---|---|
Molecular Formula |
C15H21NO |
Molecular Weight |
231.33 g/mol |
IUPAC Name |
(2S)-1-methyl-2-pentyl-2,3-dihydroquinolin-4-one |
InChI |
InChI=1S/C15H21NO/c1-3-4-5-8-12-11-15(17)13-9-6-7-10-14(13)16(12)2/h6-7,9-10,12H,3-5,8,11H2,1-2H3/t12-/m0/s1 |
InChI Key |
DWZGROFWSUTSMG-LBPRGKRZSA-N |
Isomeric SMILES |
CCCCC[C@H]1CC(=O)C2=CC=CC=C2N1C |
Canonical SMILES |
CCCCCC1CC(=O)C2=CC=CC=C2N1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


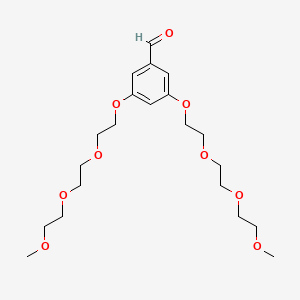
![4-(1,3-Dimethylcyclohepta[c]pyrrol-6-yl)morpholine](/img/structure/B12894887.png)

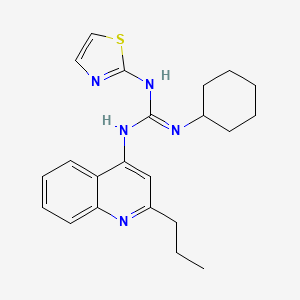
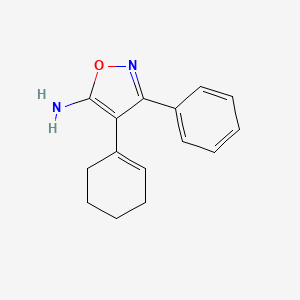
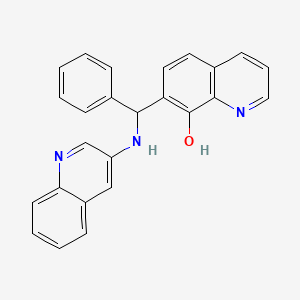
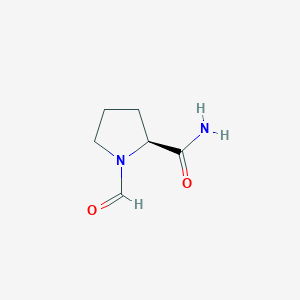
![4-Cyano-2-fluoro-N-{[4-(5-methyl-1,3-benzoxazol-2(3H)-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]carbamothioyl}benzamide](/img/structure/B12894913.png)
![(R)-[1,3'-Bipyrrolidine]-2,2'-dione](/img/structure/B12894914.png)
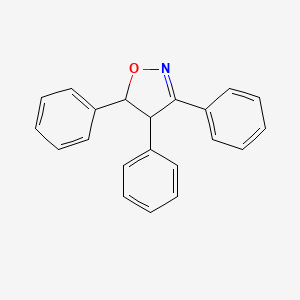

![N-(Butan-2-yl)-N-[3-oxo-3-(pyrrolidin-1-yl)propyl]decanamide](/img/structure/B12894951.png)
